5/'-Phosphatidylcytidine

Description

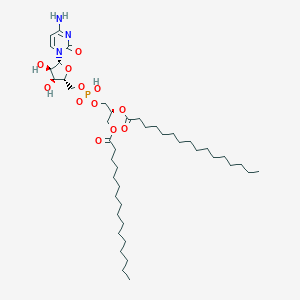

5'-Phosphatidylcytidine is a nucleoside-phospholipid conjugate comprising a cytidine moiety linked to two long alkyl chains via a phosphate group. This unique structure enables self-assembly into supramolecular architectures, such as linear and circular double-helical strands, mimicking nucleic acids. These assemblies exhibit grooves (~100 Å in diameter) and a right-handed helical pitch (~240 Å), as demonstrated by electron microscopy and image processing analyses . The compound’s ability to form nucleic acid-like structures makes it a promising candidate for biomimetic nanotechnology and synthetic biology applications.

Properties

CAS No. |

109430-98-0 |

|---|---|

Molecular Formula |

C44H80N3O12P |

Molecular Weight |

874.1 g/mol |

IUPAC Name |

[(2R)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |

InChI |

InChI=1S/C44H80N3O12P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39(48)55-33-36(58-40(49)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)34-56-60(53,54)57-35-37-41(50)42(51)43(59-37)47-32-31-38(45)46-44(47)52/h31-32,36-37,41-43,50-51H,3-30,33-35H2,1-2H3,(H,53,54)(H2,45,46,52)/t36-,37-,41-,42-,43-/m1/s1 |

InChI Key |

FSGOTRMUMPHHJV-BQUKFSKHSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC |

Synonyms |

5'-phosphatidylcytidine |

Origin of Product |

United States |

Preparation Methods

The synthesis of [(2R)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-hexadecanoate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the protection and deprotection of functional groups, coupling reactions, and esterification processes. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[(2R)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-hexadecanoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in cellular processes and as a biochemical probe.

Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

Industry: Utilized in the development of novel materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of [(2R)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-hexadecanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cytidine 5'-Monophosphate (CMP)

CMP, a nucleotide derivative of cytidine, consists of a cytosine base, ribose sugar, and a single phosphate group. Unlike 5'-phosphatidylcytidine, CMP lacks lipid chains, rendering it water-soluble and biologically active as a metabolic intermediate in nucleotide biosynthesis. It is widely used as a pharmaceutical reference standard due to its high purity and stability .

Pseudouridine 5'-Phosphate

Pseudouridine 5'-phosphate, a modified nucleotide, differs in its glycosidic bond (C–C instead of C–N). Periodate oxidation studies reveal its conversion to 5-formyluracil and 5-carboxyuracil, with distinct spectrophotometric profiles (pKa values: 5-formyluracil = 7.8; 5-carboxyuracil = 5.4) . This contrasts with 5'-phosphatidylcytidine, which is resistant to such oxidative modifications due to its lipidated structure.

5-Hydroxymethyl-2′-deoxycytidine (5hmdC)

5hmdC, an epigenetically modified nucleoside, features a hydroxymethyl group at the 5-position of cytosine. Its phosphoramidite and triphosphate derivatives are critical for synthesizing oligonucleotides to study DNA methylation and demethylation . Unlike 5'-phosphatidylcytidine, 5hmdC lacks lipid conjugation and functions primarily in epigenetic regulation rather than structural mimicry.

Phosphatidylcholines

Phosphatidylcholines, a class of phospholipids with choline head groups, share lipid chain similarities with 5'-phosphatidylcytidine. However, their head-group chemistry dictates distinct biological roles—phosphatidylcholines are key membrane components, while 5'-phosphatidylcytidine’s nucleoside head enables nucleic acid-like assembly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.